molecular formula C12H7FN2O5 B1347576 1-(4-Fluorophenoxy)-2,4-dinitrobenzene CAS No. 1033-02-9

1-(4-Fluorophenoxy)-2,4-dinitrobenzene

Cat. No. B1347576
CAS RN: 1033-02-9
M. Wt: 278.19 g/mol
InChI Key: ZKMOMHWTRWMDBT-UHFFFAOYSA-N
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Scientific Research Applications

Intermolecular Interactions in Derivatives

  • Application Summary : The intermolecular interactions in derivatives of 1,2,4-triazoles, including a fluoro derivative structurally similar to 1-(4-Fluorophenoxy)-2,4-dinitrobenzene, have been extensively studied.
  • Methods of Application : These studies provide insights into the nature of interactions like C–H⋯O and lp⋯π.
  • Results : The results are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.

Synthesis and Antimicrobial Activity

  • Application Summary : Research on thiomorpholine derivatives, closely related to the compound of interest, has shown promise in developing new bioactive molecules with antimicrobial properties.
  • Methods of Application : The methods involve synthesizing these derivatives and testing their antimicrobial activity.
  • Results : The results suggest potential applications in the development of new antimicrobial agents.

Pharmaceutical Synthesis Intermediate

  • Application Summary : 4-(4-Fluorophenoxy)benzaldehyde, a compound structurally similar to 1-(4-Fluorophenoxy)-2,4-dinitrobenzene, can be used as a pharmaceutical synthesis intermediate .
  • Methods of Application : This compound can be used in the synthesis of various pharmaceuticals .
  • Results : The specific results would depend on the particular pharmaceutical being synthesized .

Sono-Photochemical Properties

  • Application Summary : A zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy was synthesized and its graphene oxide (GO)-based composites were prepared by noncovalently coating the phthalocyanine on the GO surface .
  • Methods of Application : The therapeutic contribution of GO to these new sono/photosensitizers through sono/photochemical studies is presented for the first time .
  • Results : According to obtained results, this compound and its composites could be promising as good photosensitizers for both photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) due to their very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) .

Sono-Photochemical Properties

  • Application Summary : A zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy was synthesized and its graphene oxide (GO)-based composites were prepared by noncovalently coating the phthalocyanine on the GO surface .
  • Methods of Application : The therapeutic contribution of GO to these new sono/photosensitizers through sono/photochemical studies is presented for the first time .
  • Results : According to obtained results, this compound and its composites could be promising as good photosensitizers for both photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) due to their very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) .

Safety And Hazards

Specific safety and hazard information for “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” was not found. However, it’s important to handle all chemical compounds with care and use appropriate safety measures789.


Future Directions

While specific future directions for “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” were not found, related compounds have been studied for their potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology10. Further research could explore the potential applications of “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” in these and other areas.


Please note that this information is based on related compounds and may not be directly applicable to “1-(4-Fluorophenoxy)-2,4-dinitrobenzene”. For accurate information, specific studies on “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” would be needed.


properties

IUPAC Name

1-(4-fluorophenoxy)-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMOMHWTRWMDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295456
Record name 1-(4-fluorophenoxy)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenoxy)-2,4-dinitrobenzene

CAS RN

1033-02-9
Record name NSC102046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-fluorophenoxy)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LN Makley, OT Johnson, P Ghanakota… - Bioorganic & medicinal …, 2021 - Elsevier
Destabilizing mutations in small heat shock proteins (sHsps) are linked to multiple diseases; however, sHsps are conformationally dynamic, lack enzymatic function and have no …
Number of citations: 1 www.sciencedirect.com

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